molecular formula C10H11BrFN B1417252 N-(4-bromo-2-fluorobenzyl)cyclopropanamine CAS No. 1152498-80-0

N-(4-bromo-2-fluorobenzyl)cyclopropanamine

Cat. No. B1417252
CAS RN: 1152498-80-0
M. Wt: 244.1 g/mol
InChI Key: HSULAFKPOABISP-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorobenzyl)cyclopropanamine” is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.1 .


Molecular Structure Analysis

The InChI code for “N-(4-bromo-2-fluorobenzyl)cyclopropanamine” is 1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-(4-bromo-2-fluorobenzyl)cyclopropanamine” has a molecular weight of 244.1 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

1. Radioligand for Positron Emission Tomography (PET)

Compounds with a structure similar to N-(4-bromo-2-fluorobenzyl)cyclopropanamine, such as NCQ 115, have been used in PET studies. NCQ 115 is a selective dopamine D-2 receptor antagonist, suitable for PET imaging due to the presence of fluorine in a position amenable to labeling. Studies have indicated significant uptake of radioactivity in the monkey striatum using PET, demonstrating the potential of such compounds in neuroimaging (Halldin, Högberg, & Farde, 1994).

2. Synthesis of Prasugrel Intermediate

N-(4-bromo-2-fluorobenzyl)cyclopropanamine-like compounds have been synthesized as intermediates in the production of Prasugrel, an antiplatelet drug. For example, α-cyclopropylcarbonyl-2-fluorobenzyl bromide, a key intermediate, has been synthesized from 2-fluorobenzyl bromide through a Grignard reaction with cyclopropanecarbonitrile (Liao Lun-hui, 2009).

3. Metabolic Studies of Psychoactive Substances

Similar compounds have been analyzed for their metabolic pathways in human hepatocytes. For instance, 25B-NBF, a new psychoactive substance and a phenethylamine, was studied for its metabolism and elimination properties. These studies are crucial for understanding the biotransformation and potential toxicological impacts of related compounds (Ju-Hyun Kim et al., 2019).

4. Synthesis and Structural Characterization

Research on N-(4-bromo-2-fluorobenzyl)cyclopropanamine analogs includes their synthesis and structural characterization. For instance, the synthesis and study of bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, which has been structurally characterized and evaluated for its biological activity, provides insights into the structural and functional aspects of these compounds (Gamze Elmas et al., 2020).

properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSULAFKPOABISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorobenzyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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